BenchChemオンラインストアへようこそ!

(2E)-N-(1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)-3-(4-nitrophenyl)prop-2-enamide

T-type calcium channel Regiochemistry Isoindoline scaffold

(2E)-N-(1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)-3-(4-nitrophenyl)prop-2-enamide (CAS 425684-84-0) belongs to the phthalimide–cinnamamide hybrid class, defined by a 1,3-dioxoisoindoline (phthalimide) core connected via a 5-amino linkage to an (E)-4-nitrocinnamamide moiety. The predominant close analog is the 4-yl positional isomer (E)-N-(1,3-dioxoisoindolin-4-yl)-3-(4-nitrophenyl)acrylamide (CAS 476317-15-4), which shares the identical molecular formula (C₁₇H₁₁N₃O₅, MW 337.29) but differs in the attachment point of the acrylamide side chain to the isoindoline ring.

Molecular Formula C17H11N3O5
Molecular Weight 337.291
CAS No. 425684-84-0
Cat. No. B2503218
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2E)-N-(1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)-3-(4-nitrophenyl)prop-2-enamide
CAS425684-84-0
Molecular FormulaC17H11N3O5
Molecular Weight337.291
Structural Identifiers
SMILESC1=CC(=CC=C1C=CC(=O)NC2=CC3=C(C=C2)C(=O)NC3=O)[N+](=O)[O-]
InChIInChI=1S/C17H11N3O5/c21-15(8-3-10-1-5-12(6-2-10)20(24)25)18-11-4-7-13-14(9-11)17(23)19-16(13)22/h1-9H,(H,18,21)(H,19,22,23)/b8-3+
InChIKeyYHHVPDQHTKTUBE-FPYGCLRLSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Procurement Guide: (2E)-N-(1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)-3-(4-nitrophenyl)prop-2-enamide (CAS 425684-84-0) – Core Identity and Comparator Landscape


(2E)-N-(1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)-3-(4-nitrophenyl)prop-2-enamide (CAS 425684-84-0) belongs to the phthalimide–cinnamamide hybrid class, defined by a 1,3-dioxoisoindoline (phthalimide) core connected via a 5-amino linkage to an (E)-4-nitrocinnamamide moiety [1]. The predominant close analog is the 4-yl positional isomer (E)-N-(1,3-dioxoisoindolin-4-yl)-3-(4-nitrophenyl)acrylamide (CAS 476317-15-4), which shares the identical molecular formula (C₁₇H₁₁N₃O₅, MW 337.29) but differs in the attachment point of the acrylamide side chain to the isoindoline ring . This regiochemical distinction is the primary structural determinant that may confer differential biological target engagement profiles, making the 5-yl isomer a non-interchangeable scaffold for target-specific probe development [2].

Why Generic Substitution Fails: Regiochemical Specificity Dictates Functional Outcomes for Isoindoline–Nitrophenylacrylamide Conjugates


Phthalimide–acrylamide conjugates cannot be generically interchanged across the 4-yl and 5-yl substitution series because the position of the linker on the isoindoline ring directly alters both the conformational landscape and the electrostatic surface presented to biological targets [1]. In a structurally cognate 1,3-dioxoisoindoline-5-carboxamide series, Kim et al. demonstrated that substitution at the 5-position is compatible with sub-micromolar T-type calcium channel blockade (IC₅₀ = 0.93–0.96 μM for optimized analogs), whereas re-positioning or truncation of the substituent abolishes or sharply attenuates activity, establishing that 5-yl regiochemistry is a functional determinant rather than an interchangeable feature [2]. Consequently, selecting the 5-yl isomer over the more widely cataloged 4-yl isomer is not a matter of nominal structural preference but a deliberate procurement decision based on target-class compatibility .

Quantitative Differentiation Evidence: (2E)-N-(1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)-3-(4-nitrophenyl)prop-2-enamide vs. Closest Analogs


Regiochemical Positioning Dictates T-Type Calcium Channel Pharmacophore Compatibility: 5-yl vs. 4-yl Isoindoline Substitution

In the 1,3-dioxoisoindoline-5-carboxamide series structurally cognate to the target compound, Kim et al. established that 5-yl substitution supports sub-micromolar T-type calcium channel blockade (IC₅₀ values of 0.93 and 0.96 μM for the most active analogs 4d and 4n), while structural modifications that alter the 5-position substitution pattern abrogate activity [1]. The target compound (CAS 425684-84-0) retains the identical 5-yl amino linkage to the 1,3-dioxoisoindoline core, positioning it within the pharmacophore-compatible regioseries. In contrast, the 4-yl positional isomer (CAS 476317-15-4) relocates the acrylamide linkage to the 4-position, a substitution that removes the compound from the known active regioseries for this target class . No T-type calcium channel activity data have been reported for the 4-yl isomer, and SAR from the cognate series strongly suggests that 4-yl substitution is incompatible with this pharmacophore [1].

T-type calcium channel Regiochemistry Isoindoline scaffold

Distinct Binding-Mode Potential via the 4-Nitrophenylacrylamide Side Chain: Divergence from Simple Phthalimide IDO1 Inhibitors

A structurally characterized phthalimide-based IDO1 inhibitor, 2-(4-aminobenzyl)isoindoline-1,3-dione, has a reported IC₅₀ of 1.77 μM against human IDO1 [1]. The target compound (CAS 425684-84-0) differs by replacing the simple N-benzyl substituent with an extended (E)-4-nitrocinnamamide group attached through the 5-amino position. This substitution introduces (i) an α,β-unsaturated carbonyl system capable of covalent or pseudo-irreversible binding, and (ii) a 4-nitrophenyl moiety that can engage in additional π-stacking and hydrogen-bond interactions within the IDO1 active site, features absent in the simple N-substituted phthalimide comparator [2]. The Chinese patent CN106866648A discloses phthalimide-structure IDO1 inhibitors with varied substitution patterns, demonstrating that the nature and position of the exocyclic substituent on the phthalimide core critically modulates IDO1 inhibitory potency [3]. Direct IC₅₀ data for CAS 425684-84-0 against IDO1 have not been published, but its structural features align with the patent-defined pharmacophore for IDO1 engagement, while differing fundamentally from the simple N-substituted phthalimide series represented by the 1.77 μM comparator.

IDO1 inhibition Phthalimide scaffold Structure–activity relationship

N-(4-Nitrophenyl)phthalimide as Baseline Scaffold: The Target Compound Adds an α,β-Unsaturated Acrylamide Motif Lacking in the Simpler Analog

N-(4-Nitrophenyl)phthalimide (CAS 31604-39-4, C₁₄H₈N₂O₄, MW 268.22) represents the minimal phthalimide–nitrophenyl conjugate, where the 4-nitrophenyl group is directly attached to the phthalimide nitrogen without an intervening linker [1]. The target compound (CAS 425684-84-0) extends this scaffold through insertion of an (E)-propenamide spacer between the isoindoline 5-position and the 4-nitrophenyl ring, yielding a molecule with an α,β-unsaturated carbonyl system (the acrylamide moiety) that is completely absent in the baseline comparator. This acrylamide motif is a well-precedented electrophilic warhead in targeted covalent inhibitor design, capable of engaging cysteine or other nucleophilic residues within target proteins [2]. The presence of this functional element fundamentally distinguishes the target compound from N-(4-nitrophenyl)phthalimide, which lacks any electrophilic trapping capability beyond non-covalent interactions.

Electrophilic warhead Covalent inhibitor design Phthalimide derivatives

Regioisomeric Differentiation Between 5-yl and 4-yl Isoindoline Conjugates: Procurement-Relevant Purity and Identity Considerations

The target compound (CAS 425684-84-0) and its 4-yl regioisomer (CAS 476317-15-4) share identical molecular formula and mass (C₁₇H₁₁N₃O₅, MW 337.29), making them indistinguishable by mass spectrometry alone . Differentiation requires chromatographic separation (e.g., HPLC with orthogonal stationary phase) or NMR analysis of the aromatic proton coupling pattern on the isoindoline ring [1]. For procurement, specifying CAS 425684-84-0 rather than accepting an unspecified 'isoindoline-nitrophenylacrylamide' is essential because the 4-yl isomer may be more readily synthesized via direct acylation of 4-aminoisoindoline-1,3-dione, creating a risk of regioisomeric contamination in minimally characterized commercial samples. The Kim et al. patent on 1,3-dioxoisoindoline-5-carboxamide T-type calcium channel blockers explicitly distinguishes 5-substituted derivatives as the active regioseries, underscoring that regioisomer identity is functionally material [2].

Regioisomer purity Quality control Isoindoline positional isomers

Nitrophenylacrylamide Patent Class Utility: The Target Compound as a Scaffold for Brain Tumor Therapeutic Development

A recent patent class (WO/EP applications concerning nitrophenyl-acrylamides) discloses that nitrophenyl-acrylamide compounds exhibit therapeutic efficacy in brain tumor models, including glioblastoma [1]. The target compound (CAS 425684-84-0) incorporates both the nitrophenyl group and the acrylamide (propenamide) moiety specified in this patent class, distinguishing it from isoindoline derivatives that lack the extended conjugated π-system of the cinnamamide side chain. While specific in vivo efficacy data for CAS 425684-84-0 have not been published, the compound's structural alignment with the patented nitrophenyl-acrylamide pharmacophore provides a strong rationale for its selection over simpler isoindoline analogs (e.g., N-(4-nitrophenyl)phthalimide) that lack the acrylamide linker entirely [2].

Glioblastoma Nitrophenyl-acrylamide Brain tumor therapeutic

Optimal Application Scenarios for (2E)-N-(1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)-3-(4-nitrophenyl)prop-2-enamide Based on Evidence Strength


T-Type Calcium Channel Probe Development Using the 5-yl Isoindoline Pharmacophore

The compound is best deployed as a starting scaffold for T-type calcium channel (Cav3.x) inhibitor development, based on the demonstrated sub-micromolar activity (IC₅₀ 0.93–0.96 μM) of structurally cognate 1,3-dioxoisoindoline-5-carboxamide derivatives in fluorescence-based Ca²⁺ flux assays using HEK293 cells expressing Cav3.1 channels [1]. The target compound retains the essential 5-amino linkage to the phthalimide core that defines this active series, while the 4-nitrophenylacrylamide extension offers an unexplored vector for optimizing potency, selectivity, and pharmacokinetics beyond the published analogs. Laboratories should apply the compound in whole-cell patch-clamp electrophysiology follow-up assays to validate T-type channel blockade and compare selectivity against L-type and N-type calcium channels. The 4-yl isomer (CAS 476317-15-4) should be used in parallel as a negative control, with the prediction that 4-yl substitution abolishes T-type channel activity [1].

IDO1 Covalent-Inhibitor Hypothesis Testing Leveraging the Acrylamide Electrophilic Warhead

For immunoncology groups investigating IDO1 as a therapeutic target, this compound provides a scaffold that combines the phthalimide core (present in known IDO1 inhibitors with IC₅₀ values in the low micromolar range, e.g., 1.77 μM for 2-(4-aminobenzyl)isoindoline-1,3-dione) [1] with an electrophilic acrylamide warhead absent in comparator compounds. The recommended experimental workflow involves: (i) measuring IDO1 enzymatic IC₅₀ under standard conditions (recombinant human IDO1, pH 6.5, 25 °C); (ii) performing washout or time-dependent inhibition experiments to distinguish reversible from irreversible binding; and (iii) comparing results against the non-electrophilic baseline N-(4-nitrophenyl)phthalimide (CAS 31604-39-4) to quantify the contribution of the acrylamide moiety to target engagement [2]. A significantly lower IC₅₀ or time-dependent inhibition profile for the target compound would validate the covalent-inhibitor design hypothesis and justify further medicinal chemistry optimization.

Regioisomer-Controlled Chemical Biology Studies Requiring Verified 5-yl Isoindoline Identity

In any experimental campaign where the position of substitution on the isoindoline ring is hypothesized to determine biological activity, the target compound must be procured with verified regioisomeric identity (certificate of analysis specifying CAS 425684-84-0 and demonstrating absence of the 4-yl isomer, CAS 476317-15-4, at levels below detection limit) [1]. The two isomers are isobaric (identical MW 337.29) and cannot be distinguished by mass spectrometry; HPLC with a suitable orthogonal stationary phase or quantitative ¹H NMR integration of the aromatic proton signals is required for identity confirmation [2]. This scenario is particularly critical for structure–activity relationship (SAR) studies in the 1,3-dioxoisoindoline series, where inadvertently testing a mixture of regioisomers would confound interpretation of biological results and potentially lead to erroneous conclusions about pharmacophore requirements.

Chemical Probe for Nitrophenyl-Acrylamide Mechanism-of-Action Studies in Glioblastoma Models

Given that the nitrophenyl-acrylamide patent class has disclosed utility in glioblastoma treatment [1], the target compound can serve as a structurally defined chemical probe for dissecting the mechanism of action of this compound class in glioblastoma cell lines (e.g., U87-MG, T98G, or patient-derived glioma stem cells). The compound should be evaluated in parallel with a matched control lacking the nitrophenyl group (e.g., the corresponding phenylacrylamide analog) to isolate the contribution of the nitro substituent to cellular potency. Standard assays include: MTT or CellTiter-Glo viability assays (72 h exposure, dose–response from 0.1 to 100 μM), caspase-3/7 activation for apoptosis, and cell cycle analysis by propidium iodide flow cytometry. Positive activity in these assays, coupled with target identification through chemoproteomics or kinome profiling, would establish the compound as a viable entry point for glioblastoma-focused medicinal chemistry, differentiating it from simpler isoindoline fragments that lack the extended nitrophenyl-acrylamide pharmacophore [2].

Quote Request

Request a Quote for (2E)-N-(1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)-3-(4-nitrophenyl)prop-2-enamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.